molecular formula C7H2Br2FNO B1587415 2,6-Dibromo-4-fluorophenyl isocyanate CAS No. 76393-18-5

2,6-Dibromo-4-fluorophenyl isocyanate

Cat. No. B1587415
CAS RN: 76393-18-5
M. Wt: 294.9 g/mol
InChI Key: NYPBOWHIPOBXBA-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-fluorophenyl isocyanate is a chemical compound with the molecular formula C7H2Br2FNO. It has a molecular weight of 294.91 . The compound is solid in its physical form .


Molecular Structure Analysis

The linear formula of 2,6-Dibromo-4-fluorophenyl isocyanate is Br2C6H2(F)NCO . The InChI code is 1S/C7H2Br2FNO/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H .


Physical And Chemical Properties Analysis

2,6-Dibromo-4-fluorophenyl isocyanate has a melting point of 43-47°C . Its density is 2.01g/cm³ . The boiling point is 295.5°C at 760 mmHg . The compound has a refractive index of 1.614 .

Scientific Research Applications

Li-ion Battery Performance Improvement

Aromatic isocyanates, including derivatives similar to 2,6-dibromo-4-fluorophenyl isocyanate, have been utilized to enhance the performance of Li-ion batteries. These compounds effectively reduce the initial irreversible capacities during the solid electrolyte interface (SEI) formation on graphite surfaces. Their addition to electrolytes significantly improves the cycleability of Li-ion batteries by reacting with chemisorbed oxygen groups on the graphite, leading to more stable SEI formation and increased affinity of the resulting products to the SEI (Zhang, 2006).

Self-Healing Polymers

Isocyanates are key components in the development of self-healing polymers. Microencapsulation techniques have been applied to isocyanates to create microcapsules containing reactive diisocyanate. These are used in polymers to enable self-healing capabilities, especially in humid or wet environments. The process involves interfacial polymerization of polyurethane (PU) and results in smooth, spherical microcapsules that can effectively heal the polymers without external intervention (Yang et al., 2008).

Polymer Degradation and Stability

The reactivity of isocyanates with urethanes has been explored to understand conditions favorable for allophanate formation. Studies conducted on polyisocyanates, such as 4,4′-methylenebis(phenyl isocyanate) (MDI) and the trimer of isophorone diisocyanate (tIPDI), reveal their reactions with model aryl–alkyl diurethanes at high temperatures. This research contributes to the broader understanding of polymer degradation and stability, offering insights into the design of more durable polyurethane materials (Lapprand et al., 2005).

Safety And Hazards

The compound is considered hazardous. It can cause harm if swallowed, inhaled, or comes into contact with skin . It can also cause skin and eye irritation . The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 . The target organs are the respiratory system .

properties

IUPAC Name

1,3-dibromo-5-fluoro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FNO/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPBOWHIPOBXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N=C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401742
Record name 2,6-Dibromo-4-fluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-fluorophenyl isocyanate

CAS RN

76393-18-5
Record name 2,6-Dibromo-4-fluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dibromo-4-fluorophenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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